Acacetin-7-O-beta-D-galactopyranoside Acacetin-7-O-beta-D-galactopyranoside Acacetin-7-O-beta-D-galactopyranoside is a glycosyloxyflavone that is the 7-O-beta-D-galactopyranosyl derivative of acacetin. It is isolated from the flowering heads of Chrysanthemum morifolium and has been found to possess potent anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a glycosyloxyflavone, a monohydroxyflavone, a monomethoxyflavone and a beta-D-galactoside. It derives from a 5,7-dihydroxy-4'-methoxyflavone.
Brand Name: Vulcanchem
CAS No.: 80443-15-8
VCID: VC21167083
InChI: InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol

Acacetin-7-O-beta-D-galactopyranoside

CAS No.: 80443-15-8

Cat. No.: VC21167083

Molecular Formula: C22H22O10

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Acacetin-7-O-beta-D-galactopyranoside - 80443-15-8

Specification

CAS No. 80443-15-8
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
IUPAC Name 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
Standard InChI Key NLZCOTZRUWYPTP-WHCFWRGISA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Introduction

Chemical Structure and Classification

Acacetin-7-O-beta-D-galactopyranoside is a flavone glycoside that belongs to the broader class of flavonoids, specifically classified as a glycosyloxyflavone. The compound represents the 7-O-beta-D-galactopyranosyl derivative of acacetin, which is a 5,7-dihydroxy-4'-methoxyflavone . Its chemical structure consists of a flavone backbone (acacetin) with a galactose sugar moiety attached at the 7-position through a beta-glycosidic linkage. The molecular formula of this compound is C22H22O10, with a calculated molecular weight of 446.4 g/mol . The structure includes a chromone system with a phenyl substituent at the 2-position, a hydroxyl group at the 5-position, and a galactopyranosyloxy group at the 7-position, while the 4'-position of the B-ring bears a methoxy substituent .

The systematic IUPAC name for Acacetin-7-O-beta-D-galactopyranoside is 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . This name precisely describes the molecular structure, specifying the positions and stereochemistry of all functional groups. The compound is also known by several synonyms including 7-(beta-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one and 5,7-dihydroxy-4'-methoxyflavone-7-O-beta-D-galactopyranoside . In chemical databases, it is commonly identified by its CAS registry number 80443-15-8 or the ChEBI identifier CHEBI:65361 .

Physical and Chemical Properties

Acacetin-7-O-beta-D-galactopyranoside appears as a pale yellow crystalline solid when isolated and purified. According to research by Chatterjee et al., the compound has a melting point range of 258-260°C and exhibits specific optical rotation [α]D25 of -60° when measured in methanol . The compound demonstrates limited solubility in water but is soluble in various organic solvents, particularly alcohols like methanol. Its solubility characteristics are typical of flavonoid glycosides, with the sugar moiety enhancing water solubility compared to the aglycone (acacetin) alone .

The chemical reactivity of Acacetin-7-O-beta-D-galactopyranoside is largely determined by its functional groups. The presence of a free hydroxyl group at the 5-position allows for hydrogen bonding and potential chelation with metal ions. The glycosidic bond between acacetin and galactose is susceptible to acid hydrolysis, which can cleave the molecule into its constituent parts. Indeed, when subjected to acid hydrolysis with 6N ethanolic HCl, the compound yields acacetin and galactose . This cleavage reaction is commonly used in structure elucidation studies.

Natural Sources and Isolation

Acacetin-7-O-beta-D-galactopyranoside has been identified in several plant species, predominantly in the Asteraceae family. The compound was first isolated from the yellow flowers of Chrysanthemum indicum L. (synonymous with Dendranthema indicum (L.) Desmoulins) in 1981 by Chatterjee and colleagues . These flowers have traditional medicinal uses, being known for their stomachic and aperient properties in traditional medicine systems. The compound has also been identified in the flowering heads of Chrysanthemum morifolium, another important medicinal plant in the same genus . These plants contain a complex mixture of flavonoids, with Acacetin-7-O-beta-D-galactopyranoside being one of several bioactive constituents.

The isolation of Acacetin-7-O-beta-D-galactopyranoside from plant materials follows standard natural product extraction and purification protocols. According to the method described by Chatterjee et al., the compound was isolated from dry petals of Chrysanthemum indicum through ethanol extraction followed by selective fractionation . The procedure involves concentrating the ethanol extract, which results in the separation of a pale yellow solid. The hot methanol-soluble fraction of this solid is then concentrated, and the residue is recrystallized from methanol-acetone mixture to yield pure Acacetin-7-O-beta-D-galactopyranoside . This isolation methodology yields approximately 60 mg of the pure compound from 1 kg of dry petals, indicating a relatively low natural abundance.

Identification and Characterization Methods

The identification and structural characterization of Acacetin-7-O-beta-D-galactopyranoside involve a combination of spectroscopic techniques and chemical reactions. Ultraviolet-visible (UV) spectroscopy provides valuable information about the flavonoid chromophore system. The UV spectrum of the compound in methanol shows maximum absorption (λmax) at 269 nm and 325 nm, which is characteristic of flavones . The addition of diagnostic reagents such as aluminum chloride (AlCl3) produces bathochromic shifts, with new absorption maxima at 277 nm, 300 nm, and 343.5 nm, confirming the presence of free hydroxyl groups capable of forming complexes .

Infrared (IR) spectroscopy reveals characteristic absorption bands at 3360 cm-1 (hydroxyl groups), 1650 cm-1 (flavone carbonyl), 1600 and 1485 cm-1 (aromatic rings), 1160 cm-1 (ether linkage), and 820 cm-1 (para-substituted phenyl ring) . Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with the 1H NMR spectrum exhibiting signals for the methoxy group, aromatic protons, and sugar protons. Mass spectrometry (MS) confirms the molecular weight with a molecular ion peak at m/z 446, corresponding to the molecular formula C22H22O10 . Fragment ions at m/z 284 represent the aglycone (acacetin) following loss of the galactose moiety, supporting the glycosidic nature of the compound.

Chemical Synthesis and Structural Confirmation

The chemical synthesis of Acacetin-7-O-beta-D-galactopyranoside serves as both a means to confirm its structure and to provide material for biological studies. Chatterjee et al. reported the successful synthesis of this compound, providing unequivocal evidence for the proposed structure . The synthetic approach involves the coupling of acacetin with a protected form of galactose (pentaacetyl-β-D-galactopyranose) in the presence of boron trifluoride etherate (BF3/Et2O) as a catalyst . This reaction takes place in dichloromethane at room temperature, yielding Acacetin-7-O-beta-D-galactopyranoside tetraacetate as an intermediate product.

The intermediate tetraacetate ester is subsequently treated with potassium bicarbonate (KHCO3) in a methanol-water mixture to remove the acetyl protecting groups, resulting in the formation of the target compound . The synthetic product was found to be identical to the naturally occurring glycoside based on comparative spectroscopic analyses, including infrared spectra and other physical properties. This synthetic confirmation is crucial for establishing the exact structure of Acacetin-7-O-beta-D-galactopyranoside, particularly the position of the sugar attachment and the stereochemistry of the glycosidic bond.

Spectroscopic Data and Structure Analysis

The structural elucidation of Acacetin-7-O-beta-D-galactopyranoside relies heavily on spectroscopic data, which provides detailed information about its molecular composition and configuration. The 1H NMR spectrum of the compound, recorded in DMSO-d6, reveals several characteristic signals that confirm its structure. The methoxy group at the 4'-position appears as a singlet at δ 3.80 ppm, while the aromatic protons of the A and B rings show distinct patterns . The A-ring protons at C-6 and C-8 resonate as doublets at δ 6.12 and 6.42 ppm, respectively, with a coupling constant of 2 Hz, indicating meta-coupling. The B-ring protons exhibit an A2B2 system with signals at δ 6.76 and 7.03 ppm, each with coupling constants of 8.0 Hz, confirming the para-substitution pattern .

Table 1: Spectroscopic Data for Acacetin-7-O-beta-D-galactopyranoside

Analytical MethodKey ObservationsStructural Implications
UV Spectroscopyλmax (MeOH): 269, 325 nmFlavone chromophore
UV + AlCl3λmax: 277, 300, 343.5 nm5-OH group present
IR Spectroscopy3360, 1650, 1600, 1485, 1160, 820 cm-1-OH, C=O, aromatic, ether, p-substitution
1H NMRδ 3.80 (OCH3), 6.12 (C6-H), 6.42 (C8-H), 6.76-7.03 (B-ring)Methoxy group, substitution pattern
Mass Spectrometrym/z 446 (M+), 284 (aglycone)Molecular weight, glycosidic fragmentation

The sugar moiety is confirmed to be β-D-galactose through acid hydrolysis and comparison with authentic samples . The beta configuration of the glycosidic linkage is established by the coupling constant of the anomeric proton in the NMR spectrum. Further structural validation comes from mass spectrometry data, which shows a molecular ion peak at m/z 446 and a prominent fragment ion at m/z 284, corresponding to the loss of the galactose unit (162 mass units) .

Research Findings and Future Perspectives

The discovery of Acacetin-7-O-beta-D-galactopyranoside in Chrysanthemum indicum by Chatterjee et al. in 1981 represented a significant addition to the knowledge of flavonoid glycosides in this medicinal plant . This finding contributed to the understanding of the chemical composition of Chrysanthemum species, which have long traditions of use in various traditional medicine systems, particularly in Asia. Subsequent identification of the compound in Chrysanthemum morifolium further established its distribution in the plant kingdom . These research efforts have contributed to the broader field of natural product chemistry and provided insights into the chemotaxonomy of Asteraceae plants.

The reported anti-HIV activity of Acacetin-7-O-beta-D-galactopyranoside opens promising avenues for future research in antiviral drug development . Given the continuing global challenge of HIV infections and the emergence of drug resistance, new compounds with novel mechanisms of action are highly sought after. Future research directions could include detailed investigations of the antiviral mechanism, structure optimization to enhance activity and pharmacokinetic properties, and combination studies with established antiretroviral drugs. Additionally, the potential for other biological activities, such as anti-inflammatory, antioxidant, or anticancer effects, warrants comprehensive screening studies.

Analytical Methods for Identification and Quantification

The accurate identification and quantification of Acacetin-7-O-beta-D-galactopyranoside in plant materials and biological samples require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV, diode array detection (DAD), or mass spectrometry (MS), provides powerful tools for this purpose. These techniques enable both qualitative identification and quantitative determination of the compound in complex matrices. The development of standardized analytical protocols is essential for quality control of herbal materials containing this compound and for pharmacokinetic studies in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers particularly valuable information for identifying Acacetin-7-O-beta-D-galactopyranoside. The molecular ion peaks at m/z 623 [M+H]+ in positive ion mode and m/z 621 [M-H]- in negative ion mode, along with characteristic fragment ions, provide definitive identification . Fragment ion peaks at m/z 477 [M-146+H]+ and m/z 475 [M-146-H]- correspond to the loss of a rhamnose unit, while the peak at m/z 315 [M-308+H]+ represents the aglycone portion after loss of both sugar moieties . These fragmentation patterns serve as diagnostic markers for the compound in complex mixtures.

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